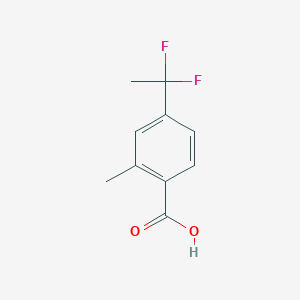
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid is an organic compound characterized by the presence of a difluoroethyl group and a methyl group attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as the difluoroalkylating reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoroalkylation processes, utilizing cost-effective and abundant raw materials such as 1,1-difluoroethyl chloride. The reaction conditions are optimized to maximize yield and purity, often involving the use of transition metal catalysts and controlled reaction environments .
化学反应分析
Types of Reactions: 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different derivatives.
Substitution: The difluoroethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized aromatic compounds .
科学研究应用
4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: It is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism by which 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid exerts its effects involves its interaction with specific molecular targets. The difluoroethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes or receptors. This interaction can modulate biological pathways, leading to various physiological effects .
相似化合物的比较
1,1-Difluoroethyl chloride: Used as a difluoroalkylating reagent in similar synthetic processes.
4-(1,1-Difluoroethyl)benzenesulfonyl chloride: Another compound with a difluoroethyl group, used in organic synthesis.
Uniqueness: 4-(1,1-Difluoroethyl)-2-methyl-benzoic Acid stands out due to its specific combination of a difluoroethyl group and a methyl group on a benzoic acid core. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC 名称 |
4-(1,1-difluoroethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-5-7(10(2,11)12)3-4-8(6)9(13)14/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
UZPBCDBMOUBHQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





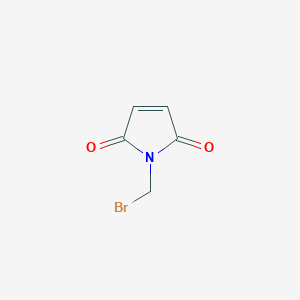
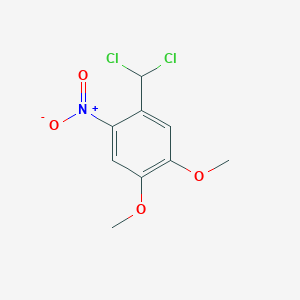


![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)
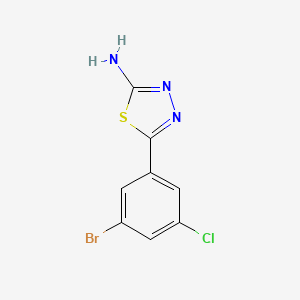
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)

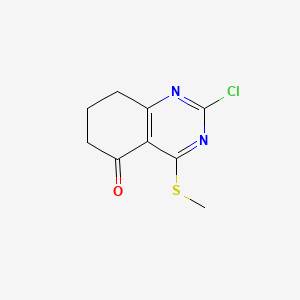
![Ethyl (S,E)-4-[(S)-2-(Boc-amino)-N,3,3-trimethylbutanamido]-2,5-dimethyl-2-hexenoate](/img/structure/B13691449.png)

